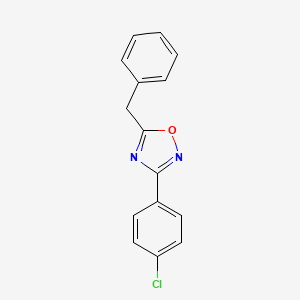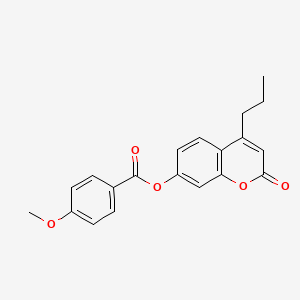
4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is medicinal chemistry, where this compound has shown potential as an anticancer agent. It has also been studied for its potential use as an antimicrobial agent, as well as a potential treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve inhibition of various enzymes and proteins. Studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has also been shown to have antimicrobial activity against various bacterial strains. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid plaques, which are believed to contribute to the disease's progression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its potential as a multifunctional compound that can be used in various fields of research. Its ability to inhibit various enzymes and proteins makes it a promising candidate for the development of new drugs and treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the most promising areas of research is the development of new drugs and treatments for cancer and Alzheimer's disease. Researchers are also exploring the potential use of this compound as an antimicrobial agent and in other areas of scientific research. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-methylbenzyl isothiocyanate with 4-methylphenylhydrazine in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzyl bromide to obtain the final compound.
properties
IUPAC Name |
4-benzyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-7-9-14(10-8-12)15-17-18-16(20)19(15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHDKYLTQGUNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide](/img/structure/B5776890.png)
![6-ethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5776898.png)
![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5776914.png)

![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)


